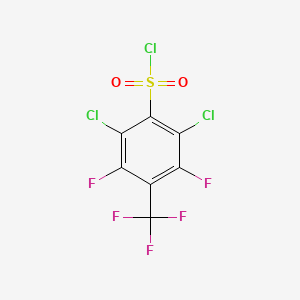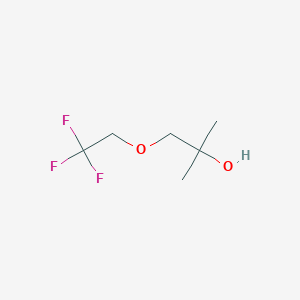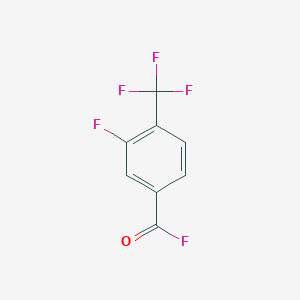
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, also known as 4,5-DFTBF, is an organic compound with the molecular formula C7H3F5O2. It is a colorless liquid that is soluble in water and miscible with organic solvents. 4,5-DFTBF is a fluorinated benzoyl fluoride derivative and has been used as a reagent in a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is not completely understood. However, it is believed that 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% acts as a Lewis acid and is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of various compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% can act as an anion-trapping agent, allowing it to act as a reagent in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when used in the laboratory. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been shown to be an effective reagent in the synthesis of fluorinated compounds, which can be used in the development of new drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is a highly reactive compound and can undergo reactions with other compounds in the laboratory. This can lead to unwanted side reactions and should be taken into consideration when using 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in scientific research. It could be used as a reagent in the synthesis of other fluorinated compounds, such as fluorinated peptides, polymers, and pharmaceuticals. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used as a catalyst in the synthesis of polymers and other compounds. It could also be used in the development of new drugs and other compounds. Finally, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Synthesemethoden
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is synthesized via a two-step process. The first step involves the reaction of 4,5-difluorobenzoyl chloride (4,5-DFBC) with trifluoromethanesulfonic acid (TFSA) in anhydrous acetonitrile. This reaction yields the 4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride product. The second step involves the reaction of the 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% with a suitable base in anhydrous acetonitrile to form the desired product.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of compounds for pharmaceuticals, pesticides, and other organic compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and in the synthesis of fluorinated polymers.
Eigenschaften
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-3(7(11)15)4(2-6(5)10)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWMYOPRFSWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)



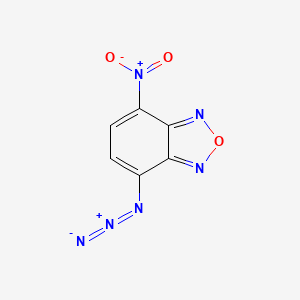

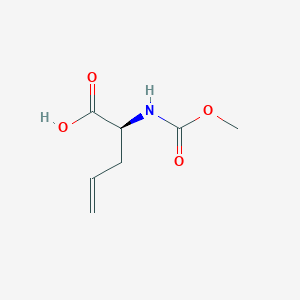
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
